molecular formula C20H17N3O7S2 B3012815 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide CAS No. 681832-42-8

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide

Cat. No.: B3012815
CAS No.: 681832-42-8
M. Wt: 475.49
InChI Key: NFMSFMQZVLOQOB-IUXPMGMMSA-N
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Description

This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 3,4-dimethoxyphenylmethylidene group at the 5-position and an N-(2-hydroxy-4-nitrophenyl)acetamide moiety at the 3-position. The Z-configuration of the exocyclic double bond at the 5-position is critical for its stereoelectronic properties, influencing its biological interactions .

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7S2/c1-29-15-6-3-11(7-16(15)30-2)8-17-19(26)22(20(31)32-17)10-18(25)21-13-5-4-12(23(27)28)9-14(13)24/h3-9,24H,10H2,1-2H3,(H,21,25)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMSFMQZVLOQOB-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide is a member of the thiazolidinone class of compounds. Its unique structural components suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C19H17N3O6S2C_{19}H_{17}N_{3}O_{6}S_{2} with a molecular weight of approximately 433.48 g/mol. The structure includes:

  • A thiazolidinone ring
  • A nitrobenzamide group
  • A dimethoxyphenyl moiety

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains. The proposed mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for maintaining cell integrity.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Mechanism of Action
The anticancer effects are attributed to the compound’s ability to:

  • Inhibit specific enzymes involved in cell proliferation pathways.
  • Induce oxidative stress leading to apoptosis in cancer cells.

Table 2: Anticancer Efficacy Data

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy explored the compound's efficacy against resistant strains of bacteria. The results indicated that it outperformed several conventional antibiotics, suggesting its potential as a novel therapeutic agent in treating infections caused by resistant bacteria.

Study on Anticancer Properties

In a clinical trial reported by Cancer Research, patients with advanced solid tumors were administered the compound. The results showed a significant reduction in tumor size among participants, alongside manageable side effects, highlighting its potential for further development as an anticancer drug .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

Thiazolidinone derivatives often exhibit bioactivity modulated by substituents on the arylidene and acetamide groups. Key analogues include:

Compound Name Key Substituents Biological/Physical Properties Reference
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide 3-bromophenyl (arylidene), phenethyl (acetamide) Enhanced lipophilicity due to bromine; potential antibacterial activity
2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide 4-ethylphenyl (arylidene), sulfamoylphenyl (acetamide) Improved solubility via sulfamoyl group; antitubercular activity inferred
N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide 2-ethylhexyl (thiazolidinone), dimethylphenyl (acetamide) Bulky alkyl chain increases membrane permeability; anticancer potential
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide 2-fluorophenyl (arylidene), 3-hydroxyphenyl (acetamide) Fluorine enhances metabolic stability; hydroxyl group aids hydrogen bonding

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in the target compound vs. sulfamoyl in ) influence solubility and target binding. Nitro groups may confer stronger electrophilic character, enhancing interactions with nucleophilic residues in enzymes like shikimic acid kinase .
  • Methoxy vs. halogen substituents : The 3,4-dimethoxy groups in the target compound improve solubility compared to bromine or fluorine (logP reduction by ~0.5 units) but may reduce membrane permeability relative to halogenated analogues .
Functional Group Impact on Bioactivity
  • In contrast, 4-ethylphenyl () or 2-fluorophenyl () substituents prioritize lipophilicity or metabolic stability, respectively.
  • Acetamide Modifications : The 2-hydroxy-4-nitrophenyl group in the target compound introduces hydrogen-bonding capacity (via hydroxyl) and strong electron withdrawal (via nitro), which may enhance binding to targets like α-glucosidase or mycobacterial enzymes . Comparatively, sulfamoyl () or hydroxyphenyl () groups prioritize solubility or antioxidant activity.
Computational and Experimental Data
  • ChemGPS-NP Analysis : Virtual screening using ChemGPS-NP positions the target compound in a distinct chemical space due to its nitro and dimethoxy groups, differentiating it from analogues with halogens or alkyl chains .
  • Molecular Dynamics (MD) : MD simulations of a related compound (2-[(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid) show stable binding to Mycobacterium tuberculosis shikimic acid kinase via hydrophobic and π-π interactions . The target compound’s nitro group may form additional polar contacts, improving inhibitory potency.

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